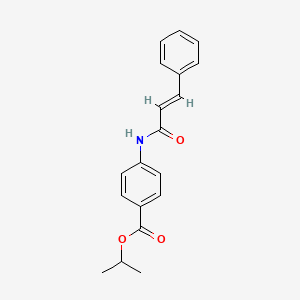

isopropyl 4-(cinnamoylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to isopropyl 4-(cinnamoylamino)benzoate involves several key steps, including asymmetric dihydroxylation and selective catalytic hydrogenation. For example, the highly enantioselective synthesis of isopropyl 3-(3′,4′-dihydroxyphenyl)-2-hydroxypropanoate, a compound with a similar structure, starts from 3,4-dihydroxybenzaldehyde, establishing stereogenic centers through asymmetric dihydroxylation (C. Ming et al., 2011).

Molecular Structure Analysis

The analysis of the molecular structure of related compounds includes X-ray crystallography to determine the arrangement of atoms within the molecule. For instance, the crystal structure of p-cresyl cinnamate, which shares a cinnamate moiety with isopropyl 4-(cinnamoylamino)benzoate, reveals the benzene ring of the cinnamoyl group is slightly distorted due to conjugation with the double bond, forming a dihedral angle with the cresyl group (B. Kaitner & V. Stilinović, 2007).

Chemical Reactions and Properties

The compound's reactivity can be explored through its involvement in various chemical reactions, such as conjugate additions and multicomponent reactions. For example, lithiated derivatives have been used in conjugate additions to cinnamoyl derivatives, highlighting the compound's reactivity and utility in synthesizing enantiomerically pure 1,4-diols (C. Gaul & D. Seebach, 2002).

Physical Properties Analysis

The physical properties of compounds related to isopropyl 4-(cinnamoylamino)benzoate, such as melting points and crystal structures, are crucial for understanding their behavior in different conditions. The synthesis and characterization of cinnamyl benzoate, which shares structural similarities, show that it forms colorless, needle-like crystals with a melting point of 37°C, indicating its physical state under standard conditions (T. Koga et al., 1993).

Chemical Properties Analysis

Investigating the chemical properties involves understanding the compound's reactivity, stability, and interactions with other chemicals. For instance, the study of the aminolysis of phenyl cinnamates and benzoates reveals insights into the effects of modifications from benzoyl to cinnamoyl on reactivity, providing valuable information on the chemical behavior of compounds like isopropyl 4-(cinnamoylamino)benzoate (I. Um et al., 2007).

特性

IUPAC Name |

propan-2-yl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,21)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIRUXZWGAGJDW-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-(cinnamoylamino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)

![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)

![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)

![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)

![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)

![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)

![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)